molecular formula C13H18FN3O B3374388 N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide CAS No. 1018252-85-1

N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide

Cat. No. B3374388
CAS RN: 1018252-85-1
M. Wt: 251.3 g/mol
InChI Key: CRGIBILRUDDOAP-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-2-(piperazin-1-yl)propanamide, also known as 3-FPP, is a synthetic amide compound that has been widely studied for its potential applications in scientific research. It has been found to possess several unique properties, such as its ability to interact with several receptor proteins, which makes it an attractive target for further research.

Mechanism of Action

N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide has been found to interact with several receptor proteins, including the dopamine D2 receptor, the serotonin transporter, and the histamine H3 receptor. It is thought to act as an agonist at these receptors, which means that it binds to them and activates them, resulting in the desired pharmacological effect. Additionally, N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide has been found to have a direct effect on the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which further enhances its pharmacological effects.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide has been found to have several biochemical and physiological effects, including increased levels of dopamine, serotonin, and norepinephrine, as well as increased levels of the hormones oxytocin and vasopressin. Additionally, N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide has been found to have anti-inflammatory, anti-anxiety, and anti-depressant effects, as well as potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide in laboratory experiments is its low cost and simple synthesis method. Additionally, N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide is a relatively safe compound, and has been found to have few side effects, making it an attractive target for further research. However, one of the major limitations of using N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide in laboratory experiments is its limited availability, as it is not widely available in the market.

Future Directions

There are several potential future directions for research into N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide. One potential direction is to further study its mechanism of action and pharmacological effects, particularly in relation to its ability to interact with various receptor proteins. Additionally, further research could be conducted into its potential as an antidepressant, anxiolytic, and antipsychotic agent. Finally, further research could be conducted into its potential as a neuroprotective agent, as well as its potential use in the treatment of various neurological disorders.

Scientific Research Applications

N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide has a wide range of potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to interact with several receptor proteins, including the dopamine D2 receptor, the serotonin transporter, and the histamine H3 receptor. This makes it an attractive target for research into the effects of these receptor proteins on a variety of diseases, such as depression, schizophrenia, and addiction. Additionally, N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide has been studied for its potential as an antidepressant, anxiolytic, and antipsychotic agent.

properties

IUPAC Name

N-(3-fluorophenyl)-2-piperazin-1-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O/c1-10(17-7-5-15-6-8-17)13(18)16-12-4-2-3-11(14)9-12/h2-4,9-10,15H,5-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGIBILRUDDOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)F)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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